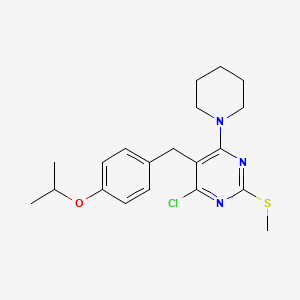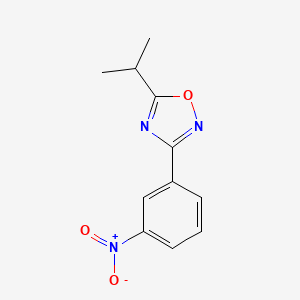
4-chloro-5-(4-isopropoxybenzyl)-2-(methylthio)-6-(1-piperidinyl)pyrimidine
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar to the compound , typically involves the nucleophilic attack of amines on substituted pyrimidines or through the condensation of malonic ester with thiourea or guanidine hydrochloride in the presence of sodium ethylate for cyclization processes. These methods allow for the introduction of various substituents on the pyrimidine ring, facilitating the synthesis of a wide range of derivatives with potential pharmacological properties (Mattioda et al., 1975; Grigoryan et al., 2008).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives reveals significant insights into their electronic structures and substituent effects. Studies involving X-ray crystallography have highlighted the planarity of the pyrimidine rings and the displacements of ring-substituent atoms, which indicate polarization within the electronic structures. The hydrogen bonding patterns observed in these structures, including N-H...N and N-H...O interactions, play a crucial role in stabilizing the molecular conformation and influencing reactivity (Trilleras et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of pyrimidine derivatives is largely influenced by their substituents, which can undergo various chemical reactions, including nucleophilic substitutions and cyclization. These reactions facilitate the synthesis of novel compounds with potential biological activities. The electronic structure of the pyrimidine ring, especially the presence of electron-withdrawing or electron-donating groups, significantly affects its reactivity and the types of chemical transformations it can undergo (Lee & Kim, 1993).
科学的研究の応用
Synthesis and Pharmacological Properties
Research has focused on the synthesis of new pyrimidine derivatives, including compounds with structures similar to 4-chloro-5-(4-isopropoxybenzyl)-2-(methylthio)-6-(1-piperidinyl)pyrimidine. These compounds have been evaluated for their pharmacological properties, such as antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. For instance, Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines bearing a methylthio substituent, demonstrating significant pharmacological profiles including powerful antiemetic activity (Mattioda et al., 1975).
Antitumor Activity
The compound and its derivatives have been explored for antitumor activities. Grigoryan et al. (2008) studied the reactions of 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines with amines to synthesize compounds with potential antitumor properties (Grigoryan et al., 2008). Similarly, derivatives of pyrimidine have been synthesized for evaluation against various cancer models, indicating the potential of these compounds in cancer treatment research.
DNA Methylation and Antitumor Properties
Further studies have investigated the influence of pyrimidine derivatives on DNA methylation, an essential process for genetic regulation and cancer development. Grigoryan et al. (2012) explored the reactions of hydrazino and methylthio substituted pyrimidines, studying their impact on DNA methylation and in vitro antitumor properties, highlighting the potential of these compounds in cancer research (Grigoryan et al., 2012).
Corrosion Inhibition
The compound and its derivatives have also been researched for their applications in corrosion inhibition. Kaya et al. (2016) performed quantum chemical calculations and molecular dynamics simulations on piperidine derivatives to investigate their adsorption and corrosion inhibition properties on iron, indicating their potential utility in industrial applications (Kaya et al., 2016).
Synthesis of Heterocyclic Systems
Research has also focused on synthesizing novel heterocyclic systems based on pyrimidine derivatives, demonstrating the chemical versatility and potential for developing new materials and drugs. For instance, the synthesis of thieno[2,3-c]pyridines and related systems has been explored, indicating the adaptability of these compounds for various scientific applications (El-kashef et al., 2007).
特性
IUPAC Name |
4-chloro-2-methylsulfanyl-6-piperidin-1-yl-5-[(4-propan-2-yloxyphenyl)methyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3OS/c1-14(2)25-16-9-7-15(8-10-16)13-17-18(21)22-20(26-3)23-19(17)24-11-5-4-6-12-24/h7-10,14H,4-6,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPDFYWMXXJBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC2=C(N=C(N=C2Cl)SC)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenylethanone](/img/structure/B4578596.png)
![2,5-dimethyl-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-furamide](/img/structure/B4578601.png)
![methyl 2-[({[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4578616.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4578622.png)
![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B4578630.png)
![N-{5-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B4578637.png)

![N-[2-(1-azepanylcarbonyl)-4-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B4578646.png)
![4-({[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4578657.png)
![3-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-methoxybenzamide](/img/structure/B4578682.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4578696.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4578700.png)
![methyl 3-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4578702.png)